Dilevalol

Beta-Blocker Receptor Pharmacology Comparative Potency

Researchers studying vasodilating β-blockers without α1-mediated orthostatic hypotension face limited tool compound options. Dilevalol (CAS 75659-07-3), the isolated R,R-stereoisomer of labetalol, directly addresses this gap. • 7-fold greater β2-agonist potency vs. labetalol; 4-fold greater β-antagonist potency; negligible α1-blockade - clean hemodynamic profile. • 15-18 h elimination half-life enables once-daily dosing models; validated HPLC-FLD assay (1 ng/mL LOQ) available for PK studies. • Supplied with ≥98% purity; batch-specific QC documentation provided.

Molecular Formula C19H24N2O3
Molecular Weight 328.4 g/mol
CAS No. 75659-07-3
Cat. No. B1670639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilevalol
CAS75659-07-3
SynonymsAH 5158
AH-5158
AH5158
Albetol
Apo Labetalol
Apo-Labetalol
ApoLabetalol
Dilevalol
Hydrochloride, Labetalol
Labetalol
Labetalol Hydrochloride
Labetalol, (R,R)-Isomer
Labetolol
Normodyne
Presolol
R,R Labetalol
R,R-Labetalol
SCH 19927
SCH-19927
SCH19927
Trandate
Molecular FormulaC19H24N2O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O
InChIInChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1
InChIKeySGUAFYQXFOLMHL-ACJLOTCBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dilevalol (CAS 75659-07-3): Pharmacological Baseline and Procurement Considerations


Dilevalol, with CAS number 75659-07-3, is the R,R'-stereoisomer of the nonselective beta-adrenergic receptor antagonist labetalol, comprising approximately 25% of the racemic mixture [1][2]. It is distinguished by a dual mechanism: nonselective antagonism at both β1- and β2-adrenoceptors, combined with substantial partial agonist activity (intrinsic sympathomimetic activity, ISA) at β2-adrenoceptors, which mediates vasodilation [3][4]. Unlike its parent compound labetalol, dilevalol exhibits negligible antagonism at α1-adrenergic receptors [2][5]. This specific profile results in a long elimination half-life of approximately 15-18 hours, enabling once-daily dosing [6][7].

Dilevalol vs. Labetalol and Other Beta-Blockers: Why Substitution Risks Compromising Key Therapeutic Properties


Generic substitution within the class of beta-adrenergic blockers is not straightforward due to significant variations in receptor subtype selectivity, the presence or absence of intrinsic sympathomimetic activity (ISA), and α1-blocking properties [1]. Dilevalol's specific profile as the isolated R,R-isomer of labetalol yields a unique combination of nonselective β-antagonism and selective β2-agonism, without the α1-antagonism that can cause postural hypotension [2][3]. This is in direct contrast to labetalol, which has significant α1-blockade, and to other beta-blockers like propranolol (nonselective, no ISA) or metoprolol (β1-selective, no ISA). The following quantitative evidence demonstrates these critical differences, which directly impact hemodynamic response, safety profile, and dosing regimens, making the selection of dilevalol a specific, evidence-based choice.

Dilevalol (75659-07-3): Quantitative Differentiation from Labetalol and Other Beta-Blockers


Dilevalol Exhibits a Four-Fold Higher Beta-Antagonist Potency Compared to Labetalol

Dilevalol is a significantly more potent beta-adrenergic receptor antagonist than its racemic parent compound, labetalol. In a head-to-head comparison using in vivo and in vitro assays, dilevalol demonstrated 3 to 6 times the beta-blocking activity of labetalol [1]. Specifically, one study quantified that dilevalol is approximately four times more potent as a nonselective beta-antagonist than the racemic mixture [2].

Beta-Blocker Receptor Pharmacology Comparative Potency

Dilevalol Provides Seven-Fold Greater Beta-2 Agonist (Vasodilator) Activity than Labetalol

The vasodilatory component of dilevalol, mediated by intrinsic sympathomimetic activity (ISA) at beta-2 adrenoceptors, is markedly stronger than that of labetalol. A direct comparative study found that dilevalol is seven-fold more potent as a selective beta-2 adrenergic agonist compared to the racemic mixture [1][2]. This was corroborated by in vitro relaxation studies of guinea-pig trachea, where dilevalol's relaxing potency was approximately 4.7 times more potent than that of labetalol [3].

Vasodilation Beta-2 Agonism ISA Hemodynamics

Dilevalol's Negligible Alpha-1 Blockade Distinguishes it from Labetalol, Reducing Orthostatic Hypotension Risk

A key differentiator for dilevalol is its lack of clinically relevant alpha-1 adrenoceptor antagonism, a property that is prominent in labetalol. In human studies, dilevalol 200 mg had no effect on the rise in blood pressure induced by phenylephrine, demonstrating its lack of alpha-antagonist activity [1]. This contrasts with labetalol, which is less than 25% as effective as dilevalol at inhibiting alpha-1 mediated changes [2]. This pharmacological distinction translates to a significantly lower incidence of orthostatic hypotension, an adverse effect not commonly associated with dilevalol, unlike with labetalol and alpha-1 blockers [3].

Alpha-1 Antagonism Safety Profile Orthostatic Hypotension Adverse Events

Dilevalol's Extended Half-Life (15-18h) Enables Once-Daily Dosing, Unlike Labetalol (8h)

Dilevalol possesses a significantly longer elimination half-life compared to labetalol, supporting a more convenient once-daily dosing regimen. At steady-state, the half-life of dilevalol is approximately 15 hours, whereas labetalol's half-life is about 8 hours [1][2]. This is further supported by studies showing dilevalol has a half-life of 15-18 hours and demonstrates effective antihypertensive action for 24-30 hours [3]. This pharmacokinetic advantage is attributed to a larger volume of distribution for dilevalol (17-25 L/kg) compared to labetalol (3-16 L/kg) [1].

Pharmacokinetics Half-Life Once-Daily Dosing Patient Compliance

Dilevalol Demonstrates Equivalent Antihypertensive Efficacy to Metoprolol, Captopril, Enalapril, and Nifedipine

In large, well-controlled clinical trials, dilevalol has been shown to have equivalent antihypertensive efficacy to several major classes of antihypertensive agents. These include the beta-blocker metoprolol, the ACE inhibitors captopril and enalapril, and the calcium channel blocker nifedipine [1][2]. This establishes dilevalol not as a niche agent, but as a therapeutic option with comparable blood pressure-lowering effects to these widely used standards of care.

Antihypertensive Efficacy Clinical Trials Blood Pressure Reduction Comparative Effectiveness

Dilevalol (CAS 75659-07-3): Evidence-Based Application Scenarios


Pharmacological Research on Beta-Adrenoceptor Subtypes with ISA

Dilevalol is an ideal tool compound for investigating the physiological consequences of combined nonselective beta-blockade and selective beta-2 adrenoceptor agonism. Its 7-fold greater beta-2 agonist potency and 4-fold greater beta-antagonist potency compared to labetalol [1][2] allows for precise, quantitative studies of vasodilation and cardiac effects in in vivo (e.g., pithed rat, spontaneously hypertensive rat) and in vitro (e.g., isolated guinea-pig trachea) models, without the confounding variable of alpha-1 blockade [3][4].

Preclinical Development of Long-Acting, Once-Daily Antihypertensive Agents

Due to its extended half-life of approximately 15-18 hours, which is twice that of labetalol, and its demonstrated 24-30 hour antihypertensive effect [5][6], dilevalol serves as a valuable benchmark for evaluating the pharmacokinetic and pharmacodynamic profiles of new chemical entities intended for once-daily dosing. Its comprehensive pharmacokinetic characterization in humans provides a robust dataset for comparative analysis [5].

Investigations into Vasodilator Beta-Blockers with Reduced Orthostatic Hypotension

For studies focused on vasodilating beta-blockers that avoid the adverse event of orthostatic hypotension, dilevalol is a key reference standard. Its mechanism of vasodilation is primarily through beta-2 agonism, with negligible alpha-1 antagonist activity [3][7]. This profile distinguishes it from labetalol and provides a clean pharmacological tool for assessing hemodynamic changes, particularly reductions in peripheral vascular resistance without significant postural blood pressure drops [3].

Analytical Method Development and Bioanalytical Quantification

The development and validation of specific and sensitive analytical methods are critical for both research and industrial quality control. A validated HPLC assay with fluorimetric detection exists for the quantification of dilevalol in human plasma and urine, achieving a low limit of quantitation of 1 ng/mL in plasma [8][9]. This established methodology can be directly applied or adapted for monitoring drug levels in new formulations or pharmacokinetic studies involving dilevalol or its metabolites.

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